Substrate Kinetics: Suc vs. MeOSuc
Suc-Ala-Ala-Pro-Val-AMC and its methoxylated derivative MeOSuc-Ala-Ala-Pro-Val-AMC are both used as human leukocyte elastase substrates but exhibit distinct kinetic profiles. The Suc variant demonstrates a lower Michaelis constant (Km), indicating higher enzyme affinity compared to the MeOSuc variant [1]. The difference in turnover number (kcat/Km) is also notable [2]. This kinetic divergence means that assays utilizing the Suc substrate will saturate the enzyme at a lower substrate concentration, which can influence assay design and sensitivity.
| Evidence Dimension | Michaelis Constant (Km) for Human Leukocyte Elastase |
|---|---|
| Target Compound Data | Km = 140 μM; kcat/Km = 120,000 s⁻¹M⁻¹ |
| Comparator Or Baseline | MeOSuc-Ala-Ala-Pro-Val-AMC: Km = 362 μM (human leukocyte elastase); Km = 275 μM (porcine pancreatic elastase) [3] |
| Quantified Difference | The Suc substrate exhibits a ~2.6-fold lower Km (140 μM vs. 362 μM) for human leukocyte elastase. |
| Conditions | Purified enzyme systems; substrate concentration at ~Km values; fluorescence detection at λex=380 nm, λem=460 nm. |
Why This Matters
The lower Km of Suc-Ala-Ala-Pro-Val-AMC allows for more sensitive assays at lower substrate concentrations, reducing potential solubility issues and background fluorescence.
- [1] GlpBio. MeOSuc-Ala-Ala-Pro-Val-AMC Product Page. Catalog No. GC44157. View Source
- [2] Barrett, A.J. (1981). Methods in Enzymology, 80, 581-588. View Source
- [3] NovoPro Labs. MeOSuc-AAPV-AMC Peptide Substrate Information. View Source
